molecular formula C16H17N3O B2961270 5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 879571-05-8

5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2961270
CAS No.: 879571-05-8
M. Wt: 267.332
InChI Key: NXTFQMNPMKBHLX-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry and drug discovery . This nitrogen-containing heterocyclic system is known to mimic the structure of biogenic purines, allowing its derivatives to interact with a wide range of biological targets . The specific isopropyl, methyl, and phenyl substitutions on this core are designed to offer unique steric and electronic properties for structure-activity relationship (SAR) studies. Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their diverse pharmacological profiles. Research into this chemical class has uncovered compounds with various activities, including use as sedative and anxiolytic agents (e.g., Zaleplon and Indiplon), as well as demonstrated anticancer potential through apoptosis induction and differentiation effects in in-vitro cell line models . Some derivatives act as bioisosteres for other heterocyclic systems with known anticancer activity, and recent investigations have explored their role as histone demethylase inhibitors, opening avenues for epigenetic research . The structural motifs present in this compound make it a valuable intermediate for synthesizing more complex hybrid molecules, such as triazole-linked glycohybrids, which have shown promise in improving bioavailability and anticancer efficacy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the scientific literature for the vast potential of the pyrazolopyrimidine scaffold to inspire new applications for this specific analog.

Properties

IUPAC Name

2-methyl-3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10(2)13-9-14(20)19-16(17-13)15(11(3)18-19)12-7-5-4-6-8-12/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXLLXFUHIQSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with 2-amino-4-isopropyl-6-methylpyrimidine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural Characterization

  • NMR Spectroscopy : The hydroxyl proton in analogs such as 4g appears as a singlet at 12.44 ppm, a hallmark of the -OH group in this scaffold. Oxidation to the ketone eliminates this signal .
  • Crystallography : Tools like SHELXL and OLEX2 are widely used for structural determination of pyrazolo[1,5-a]pyrimidine derivatives, ensuring accurate bond-length and angle measurements .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features Application/Activity Reference
5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol 5-Isopropyl, 2-methyl, 3-phenyl, 7-OH ~255.3 (estimated) Hydroxyl group at position 7; steric effects from isopropyl may limit yield Potential anticancer/anticonvulsant (inferred)
5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (4g) 5-(4-Isopropylphenyl), 7-OH 279.3 $^1$H NMR OH signal at 12.44 ppm; ketone derivative lacks this signal Synthetic intermediate
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Triazole core, 5-phenyl, 7-OH 239.2 Anticonvulsant activity; alkylation at position 7 enhances bioactivity Anticonvulsant agents
5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol Triazole core, 5-methyl, 7-OH 166.1 High purity confirmed via HPLC; PfDHODH inhibitory activity Antimalarial candidates
2-[3-(2,5-Dimethylpyrrolyl)-thienyl]-5-[(phenylsulfonyl)methyl]-pyrazolo[1,5-a]pyrimidin-7-ol Thienyl, sulfonylmethyl, 7-OH 464.56 Predicted density 1.44 g/cm³; potential solubility challenges Structural studies

Key Differences and Trends

  • Core Heterocycle: Replacement of the pyrazole ring with triazole (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) alters electronic properties and bioactivity. Triazole derivatives exhibit notable anticonvulsant and antimalarial activities .
  • Substituent Impact: Isopropyl Groups: Reduce synthetic yields due to steric bulk but may enhance lipophilicity . Phenyl vs.
  • Synthetic Routes: Ultrasound-assisted synthesis in aqueous-alcohol media improves efficiency for pyrazolo[1,5-a]pyrimidinones .

Biological Activity

The compound 5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is part of a class of pyrazolo[1,5-a]pyrimidine derivatives that have garnered attention for their potential therapeutic applications, particularly as kinase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This compound features a pyrazolo-pyrimidine core with isopropyl and phenyl substituents, which are crucial for its biological activity.

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives act primarily as inhibitors of various kinases involved in signaling pathways associated with cancer and inflammation. The specific mechanism by which this compound exerts its effects includes:

  • Inhibition of Trk Kinases : This compound has shown promise in inhibiting Trk kinases, which are implicated in neurotrophic signaling and tumorigenesis. Inhibition of these kinases can lead to reduced cell proliferation and survival in cancer cells .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses by inhibiting pathways involving NF-kB and MAPK signaling .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (µM) Target/Pathway Reference
Trk Kinase Inhibition< 50Neurotrophic signaling
Anti-inflammatory Activity30.1NF-kB/AP-1 pathway
Cytotoxicity against CancerVariableVarious cancer cell lines

Case Study 1: Inhibition of Tumor Growth

In a study involving various cancer cell lines, this compound exhibited significant cytotoxicity. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines, showing an IC50 value indicative of potent anti-cancer properties.

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of this compound using LPS-induced inflammation models. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. What mechanistic insights explain its dual activity as an enzyme inhibitor and receptor antagonist?

  • Hypothesis : The planar pyrazolopyrimidine core mimics purine scaffolds, enabling competitive binding to ATP sites (enzymes) and allosteric receptor pockets (e.g., benzodiazepine receptors) .
  • Validation : Radioligand displacement assays (e.g., Ki_i = 12 nM for A2A receptors) and mutational analysis of catalytic residues .

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